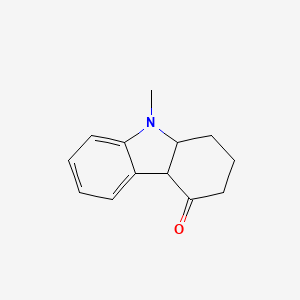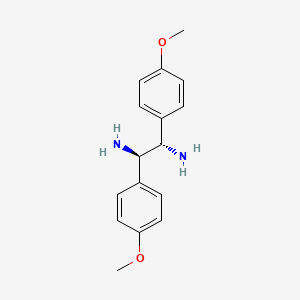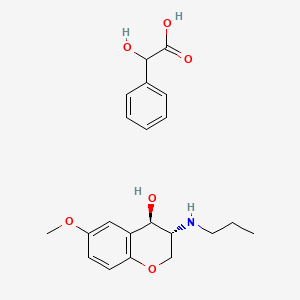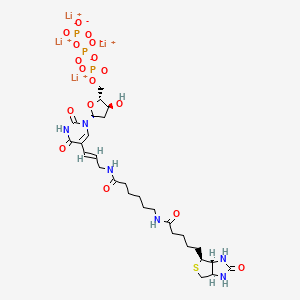
Tetragalacturonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetragalacturonic acid typically involves the partial hydrolysis of pectic acid using enzymes such as yeast polygalacturonase. This process is halted when oligouronides larger than tetragalacturonic acid disappear, allowing for its isolation by fractional precipitation with cupric ions, achieving a yield of 12.7% (Demain & Phaff, 1954). Another method involves the enzymic cleavage of pectic acid and subsequent separation of oligogalacturonic acids, including tetragalacturonic acid, through ion exchange column chromatography (Nagel & Wilson, 1969).
Molecular Structure Analysis
The molecular structure of tetragalacturonic acid comprises four galacturonic acid units. Each unit contains a carboxyl group contributing to the molecule's acidic properties. The glycosidic linkages between these units define the structural integrity and biological functionality of tetragalacturonic acid.
Chemical Reactions and Properties
Tetragalacturonic acid participates in various chemical reactions, particularly those influenced by its carboxyl groups. It can undergo esterification and methylation reactions, which modify its solubility and interaction with other molecules. For instance, its interaction with polygalacturonic acid trans-eliminase leads to the breakdown into smaller oligogalacturonic acids, showcasing its susceptibility to enzymatic degradation (Nasuno & Starr, 1967).
Wissenschaftliche Forschungsanwendungen
Enzymatic Hydrolysis and Isolation
Tetragalacturonic acid is significant in the study of enzymatic hydrolysis. Demain and Phaff (1954) conducted a study where pectic acid underwent partial hydrolysis by yeast polygalacturonase. The process was halted at a specific stage, resulting in the isolation of tetragalacturonic acid in a 12.7% yield. This research highlighted the controlled enzymatic breakdown of complex carbohydrates into simpler forms, providing insights into carbohydrate chemistry and enzymology (Demain & Phaff, 1954).
Enzyme Specificity and Action
Research by Nasuno and Starr (1966) delved into the specificity of enzymes like polygalacturonase, produced by Erwinia carotovora, towards substrates like tetragalacturonic acid. Their findings shed light on enzyme-substrate interactions and the biochemical pathways involved in the breakdown of polygalacturonic acid, where tetragalacturonic acid serves as a critical intermediate (Nasuno & Starr, 1966).
Structural and Biochemical Analysis
The study by Charnock et al. (2002) provided structural insights into enzyme-catalyzed β-elimination, highlighting the degradation of plant cell wall pectins. This study used tetragalacturonic acid complexes to understand the common anti-β-elimination mechanism in polysaccharide lyases. The research contributes to our understanding of enzyme mechanisms and structural biology, especially in the context of plant biomass recycling and pathogen virulence (Charnock et al., 2002).
Enzyme-Substrate Interaction and Kinetics
Nagel and Anderson's (1965) study explored the interaction of bacterial transeliminase with normal and unsaturated oligogalacturonic acids, including tetragalacturonic acid. Their findings on the kinetics of this interaction add to our biochemical understanding of enzyme-catalyzed reactions and their specificities (Nagel & Anderson, 1965).
Safety And Hazards
Tetragalacturonic acid does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice5. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye7.
Zukünftige Richtungen
There is no specific information available on the future directions of Tetragalacturonic acid. However, it is used in research and biochemical enzyme assays2, suggesting its potential for continued use in scientific research.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Eigenschaften
CAS-Nummer |
24008-75-1 |
|---|---|
Produktname |
Tetragalacturonic Acid |
Molekularformel |
C₂₄H₃₄O₂₅ |
Molekulargewicht |
722.51 |
Synonyme |
O-α-D-Galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-O-α-D-galactopyranuronosyl-(1→4)-D-galacturonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



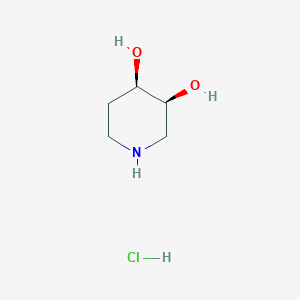
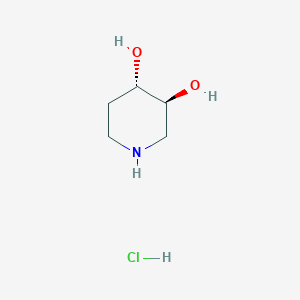
![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)
![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)
